3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate
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Overview
Description
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate is a chemical compound with the molecular formula C9H6N2O2·2H2O It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate typically involves the cyclization of appropriate precursors. One common method is the reaction of an amidoxime with an aldehyde under acidic conditions. For example, the reaction of benzamidoxime with benzaldehyde in the presence of an acid catalyst can yield the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-Phenyl-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenyl-1,3,4-oxadiazole: Another oxadiazole derivative with potential biological activity.
5-Phenyl-1,3,4-oxadiazole-2-thiol: Known for its use in the synthesis of various bioactive molecules.
Uniqueness
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate is unique due to its specific substitution pattern and the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-phenyl-1,2,4-oxadiazole-5-carbaldehyde;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.2H2O/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7;;/h1-6H;2*1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVROCFZDFSQXHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C=O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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